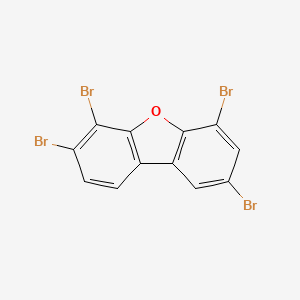

2,4,6,7-Tetrabromo-dibenzofuran

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

617707-90-1 |

|---|---|

Molecular Formula |

C12H4Br4O |

Molecular Weight |

483.77 g/mol |

IUPAC Name |

2,4,6,7-tetrabromodibenzofuran |

InChI |

InChI=1S/C12H4Br4O/c13-5-3-7-6-1-2-8(14)10(16)12(6)17-11(7)9(15)4-5/h1-4H |

InChI Key |

NVUPBSXTBMKHPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)Br)Br)Br)Br |

Origin of Product |

United States |

Elucidation of Formation Pathways and Mechanistic Considerations of 2,4,6,7 Tetrabromo Dibenzofuran

Anthropogenic Generation Mechanisms of Polybrominated Dibenzofurans

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are not produced intentionally but are generated as unintentional by-products in various industrial and thermal processes. researchgate.net Their formation is analogous to that of their chlorinated counterparts (PCDD/Fs) and often occurs when organic matter, bromine, and a catalyst are present under specific temperature conditions. sgisco.com

Industrial Thermal Processes and Associated By-product Formation

Thermal treatment of materials containing brominated flame retardants (BFRs) is a primary route for the formation of PBDFs. nih.gov These processes create the necessary conditions for the conversion of precursor compounds into the stable dibenzofuran (B1670420) structure. The presence of metals, such as copper, can catalyze these reactions, significantly increasing the yield of PBDFs. nih.govacs.org

During the production of BFRs, PBDFs can be formed as impurities. nih.gov The synthesis of widely used BFRs, such as polybrominated diphenyl ethers (PBDEs), involves reactions at elevated temperatures, which can lead to the unintended generation of PBDFs. bromxchem.comfrfabric.com These impurities can then be carried over into the final products. nih.gov For instance, PBDFs are known to be major contaminants in commercial PBDE mixtures. nih.gov The manufacturing process for BFRs involves reacting bromine sources, like potassium bromide or sodium bromide, with organic substrates. bromxchem.com High-temperature conditions and the presence of catalysts in these chemical syntheses can inadvertently facilitate the cyclization reactions that form PBDFs.

The burgeoning issue of waste electrical and electronic equipment (WEEE) has created a significant source of PBDF emissions. nih.govresearchgate.net E-waste is rich in plastics treated with BFRs to meet fire safety standards. taylorandfrancis.comwikipedia.org Informal and crude recycling techniques, such as open burning to recover valuable metals, provide optimal conditions for the conversion of BFRs into PBDFs. sgisco.com

Thermal processing of plastics containing PBDEs during recycling can lead to the formation of PBDFs. nih.govacs.org Studies on plastics from cathode ray tube (CRT) casings in Nigeria, for example, found high concentrations of PBDFs, particularly in samples that also contained PBDEs. nih.gov The levels of PBDFs were often significantly higher than those found in the original technical PBDE mixtures, suggesting that the recycling processes themselves contribute to their formation. nih.gov The total content of PBDFs in some WEEE plastic fractions has been measured at around 1x10³ μg kg⁻¹. nih.gov

| E-Waste Recycling Finding | Measurement/Observation | Source(s) |

| PBDE Content in WEEE Plastic | Varied between 1x10³ and 7x10⁶ μg kg⁻¹ in South African and Swiss plastic waste. | nih.gov |

| PBDF Content in WEEE Plastic | Total content was around 1x10³ μg kg⁻¹. | nih.gov |

| PBDF Formation Rate | Measured between 2x10⁻⁵ and 2x10⁻⁴ ΣPBDE⁻¹ min⁻¹. | nih.gov |

| PBDFs in CRT Casings (Nigeria) | Median concentration of 18,000 ng/g in BFR-containing plastic. | nih.gov |

Secondary copper smelting has been identified as a significant source of PBDFs. acs.org Fly ash from these smelters can act as a catalyst for the formation of PBDFs from precursors at temperatures ranging from 150–450 °C. acs.org Research has shown that the concentration of PBDFs can increase by a factor of 325 compared to the initial concentration in the fly ash under these conditions. acs.org Remarkably, PBDF formation has been observed at temperatures as low as 150°C in the presence of this catalytic fly ash. acs.org The fly ash not only promotes the formation of PBDFs but also of their precursors, the PBDEs, creating a "memory effect" that can lead to sustained emissions from industrial facilities. acs.org

Municipal solid waste incinerators (MSWIs) are recognized sources of both chlorinated and brominated dioxins and furans due to the presence of BFRs in the waste stream. researchgate.netnih.gov The incineration process creates a thermally reactive environment where PBDFs can be generated. nih.gov Studies around MSWIs have detected PBDFs in the surrounding soil, with concentrations decreasing with distance from the incinerator, indicating it as a source. nih.gov

Uncontrolled combustion, such as accidental fires in residences or the open burning of domestic waste, can generate high quantities of PBDFs. nih.govcapes.gov.br These scenarios often involve incomplete combustion, which, unlike the controlled conditions in modern incinerators, favors the formation of these toxic by-products. nih.gov Emission factors for PBDFs from the open burning of residential waste have been found to be substantial, with average emissions of 470 ng TEQ/kg of carbon burned. capes.gov.br

| Combustion Source | Key Finding | Source(s) |

| Municipal Solid Waste Incinerators (MSWI) | Considered a primary source of PBDFs due to BFRs in waste. | researchgate.netnih.gov |

| MSWI Emissions | PBDD/Fs exhibit mass-based emission factors one order of magnitude higher than PCDD/Fs. | nih.gov |

| Uncontrolled Residential Fires | Can form high amounts of PBDD/F, endangering the environment and people in contact with residues. | nih.gov |

| Open Waste Burning | PBDD/F emissions averaged 470 ng TEQ/kg C(burned). | capes.gov.br |

Precursor-Dependent Formation Pathways

The formation of PBDFs is highly dependent on the presence of specific precursor compounds. Polybrominated diphenyl ethers (PBDEs) are considered the most significant precursors to PBDFs. nih.govresearchgate.net The thermal degradation of PBDEs can lead to the intramolecular cyclization to form PBDFs. This pathway involves the loss of a bromine atom and subsequent ring closure.

Another important precursor is tetrabromobisphenol A (TBBPA), one of the most widely used BFRs. taylorandfrancis.comnih.gov It was previously thought that TBBPA chemically bound into a polymer matrix would be sterically hindered from forming PBDFs. However, combustion experiments have shown this to be incorrect; polymer-linked TBBPA forms PBDFs at concentrations similar to when it is used as an additive. nih.gov Other brominated phenols can also act as precursors. For example, the formation of both 2,3,7,8-substituted and non-2,3,7,8-substituted PBDFs has been demonstrated from 2,4,6-tribromophenol (B41969) (2,4,6-TBP), with metal catalysts influencing the specific reaction pathways. researchgate.net

Transformation from 2,4,6-Tribromophenol (2,4,6-TBP)

The thermal degradation of 2,4,6-tribromophenol (2,4,6-TBP), a brominated flame retardant and fungicide, is a significant pathway to the formation of PBDD/Fs, including tetrabrominated congeners. nih.govcapes.gov.brdioxin20xx.org Studies have shown that the pyrolysis of 2,4,6-TBP can lead to the generation of both 2,3,7,8-substituted PBDD/Fs and other isomers like 2,4,6,8-tetrabromodibenzofuran (2,4,6,8-TBDF). nih.gov The formation of 2,4,6,8-TBDF is proposed to occur through the C-C coupling of radical intermediates that are formed from the debromination of 2,4,6-TBP. nih.gov

The pathway to 2,3,7,8-substituted PBDD/Fs, which would include 2,4,6,7-TeBDF, involves more intricate reaction mechanisms, including debromination, bromine substitution, and bromine rearrangement reactions. nih.gov The initial step in the formation of PBDD/Fs from bromophenols is the generation of bromophenoxy radicals. researchgate.net These radicals can then undergo various coupling reactions.

The yields of different PBDD/F congeners from 2,4,6-TBP are influenced by reaction conditions and the presence of catalysts. For instance, the yields of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF from the thermal treatment of 2,4,6-TBP have been reported to range from 0.067 to 10.3 ng/g and 0.207 to 9.68 ng/g, respectively. nih.gov

Conversion from Other Brominated Flame Retardants (e.g., TTBP-TAZ, TBBPA, BTBPE, DBDPE)

A variety of other commercially used brominated flame retardants (BFRs) can also serve as precursors to PBDD/F formation under thermal stress. nih.gov

Tetrabromobisphenol A (TBBPA): Thermal decomposition of TBBPA is known to produce PBDD/Fs. capes.gov.brnih.gov Studies comparing polymer-linked TBBPA with its additive form found that both produce similar concentrations of PBDD/Fs, indicating that covalent bonding within a polymer does not prevent their formation. nih.gov The gas-phase decomposition of TBBPA has been shown to yield precursors for PBDD/F formation. nih.gov

1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE): Research has indicated that the synthesis of BTBPE using 2,4,6-TBP as a raw material can lead to the formation of PBDDs as by-products. nih.gov Thermal degradation of BTBPE also leads to the formation of 2,4,6-TBP, which can then act as a precursor for PBDD/Fs. nih.gov

1,3,5-Tris(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione (TDBP-TAZ): Photolytic degradation studies of TDBP-TAZ have identified debromination, hydroxylation, and dehydrobromination as the main degradation pathways, resulting in various transformation products. researchgate.net While direct formation of 2,4,6,7-TeBDF from TDBP-TAZ is not explicitly detailed, the generation of smaller brominated molecules could potentially contribute to the pool of precursors for PBDD/F synthesis under thermal conditions.

Decabromodiphenyl ethane (B1197151) (DBDPE): The thermal decomposition of DBDPE is understood to primarily proceed through the cleavage of the ethane bridge, leading to the formation of pentabromobenzyl radicals and bromine radicals. researchgate.net These can then form products like pentabromotoluene (B47190) and hexabromobenzene. While debromination to lower brominated diphenylethanes can occur, the direct formation of PBDD/Fs from DBDPE is considered less likely due to the absence of an ether linkage. researchgate.netnih.gov However, the degradation products could potentially contribute to the de novo synthesis of PBDD/Fs.

Radical Intermediate Reactions and Bromine Rearrangements

The formation of PBDD/Fs from precursor molecules is fundamentally governed by radical chemistry. researchgate.net The key intermediates in the formation of PBDD/Fs from bromophenols are bromophenoxy radicals. researchgate.net These radicals are primarily formed through the abstraction of a hydrogen atom from the hydroxyl group of the bromophenol. researchgate.net

Once formed, these bromophenoxy radicals can participate in several reaction pathways:

Self-condensation: Two bromophenoxy radicals can condense to form a PBDD.

Cross-condensation: A bromophenoxy radical can react with a bromophenol molecule.

C-C coupling: Radical intermediates from the debromination of precursors like 2,4,6-TBP can undergo C-C coupling to form dibenzofuran structures. nih.gov

The formation of specific congeners like 2,4,6,7-TeBDF can involve bromine rearrangement reactions. nih.gov These rearrangements can occur on the precursor molecules or the intermediate radical species, leading to the migration of bromine atoms to different positions on the aromatic rings. This is a crucial step in the formation of the specific substitution pattern of 2,4,6,7-TeBDF from precursors that may not have bromine atoms in the required positions initially. nih.gov More complex debromination, bromine substitution, and bromine rearrangement reactions are necessary to produce 2,3,7,8-substituted PBDD/Fs from 2,4,6-TBP. nih.gov

De Novo Synthesis Pathways

In addition to precursor-led formation, 2,4,6,7-TeBDF can be formed through de novo synthesis. This process involves the formation of PBDD/Fs from elemental carbon, a bromine source, and oxygen, typically on the surface of fly ash particles in combustion processes. nih.govresearchgate.net The de novo synthesis is a significant pathway for PBDD/F formation in environments like municipal waste incinerators.

The mechanism is thought to involve the chlorination or bromination of the carbon matrix, followed by its breakdown into PBDD/F structures. The structure of the carbon matrix itself can influence the types of congeners formed. While the general principles of de novo synthesis of polychlorinated dibenzofurans (PCDFs) are well-studied, the specific mechanisms for PBDD/F formation are analogous. Laboratory experiments using active carbon and a bromine source (CuBr2) have demonstrated the formation of PBDD/Fs, with the yield and degree of bromination being dependent on temperature. researchgate.net

Catalytic Effects on PBDD/F Formation (e.g., Cu, Fe)

The formation of PBDD/Fs is significantly influenced by the presence of transition metals, which act as catalysts. Copper (Cu) and iron (Fe) are particularly effective catalysts in this process. nih.gov

Copper (Cu): Copper compounds are potent catalysts for PBDD/F formation. The catalytic effect of copper in the Ullmann reaction is particularly high, promoting the condensation of bromophenols to form PBDDs. nih.gov Copper also plays a role in the de novo synthesis by accelerating the degradation of the carbonaceous structure in the presence of oxygen. researchgate.net

Iron (Fe): Iron also catalyzes PBDD/F formation, with studies indicating that iron is particularly effective in promoting the oxidation of bromophenols. nih.gov

The presence of these catalysts can accelerate the formation of ortho-substituted PBDD/Fs. nih.gov The specific catalyst can influence the formation pathways, with Cu favoring the Ullmann condensation and Fe promoting bromophenol oxidation. nih.gov

Influence of Combustion Conditions on Congener Profiles and Yields (e.g., Temperature, Oxygen Ratios)

The conditions under which combustion occurs have a profound impact on the yield and congener profile of the PBDD/Fs formed.

Temperature: Temperature is a critical factor. In de novo synthesis experiments, the maximum yield of total PBDD/Fs has been observed at around 300 °C, with a higher degree of bromination occurring at increased temperatures. researchgate.net Pyrolysis studies of bromophenols have shown that the maximum yield of major dioxin products occurs around 400 °C, with decomposition and debromination becoming more significant at 500 °C. capes.gov.br Increasing the pyrolysis temperature from 850 to 1200 °C has been shown to decrease the total PBDD/F content.

Oxygen Ratios: The concentration of oxygen influences both the total amount of PBDD/Fs formed and the congener distribution. De novo synthesis of PBDD/Fs is stimulated by the presence of oxygen. researchgate.net Studies on PCDD/F formation, which are analogous, have shown that formation is highest at oxygen concentrations of 5-10%. researchgate.net The ratio of PCDDs to PCDFs has also been observed to increase with increasing oxygen concentration. researchgate.net

The quality of post-combustion is a crucial parameter, with incomplete combustion leading to higher emissions of these toxic compounds. researchgate.net

Natural and Biogenic Formation Mechanisms

While the majority of PBDD/Fs in the environment are of anthropogenic origin, there is evidence of natural and biogenic formation pathways. Polybrominated dibenzo-p-dioxins have been found in marine invertebrates, suggesting a biogenic origin. nih.gov

Research has shown that the bmp gene locus in marine bacteria, which is known to be a source of polybrominated diphenyl ethers (PBDEs), can also synthesize dibenzo-p-dioxins. nih.gov This enzymatic synthesis employs phenolic initiator molecules and can lead to the formation of PBDDs. nih.gov This discovery provides a biochemical basis for the presence of PBDDs in the marine metabolome. nih.gov While the specific formation of 2,4,6,7-TeBDF through this pathway has not been explicitly detailed, the existence of enzymatic routes for PBDD synthesis opens the possibility of its natural formation. Natural TBP has also been identified in ocean sediments as a metabolite of marine fauna.

Enzymatic Oxidative Coupling (e.g., Bromoperoxidase-Mediated Dimerization of Bromophenols)

The primary proposed pathway for the natural formation of polybrominated dibenzofurans and their structural analogs, polybrominated dibenzo-p-dioxins (PBDDs), is the enzymatic oxidative coupling of brominated phenols. This process is catalyzed by haloperoxidase enzymes, particularly vanadium-dependent bromoperoxidases, which are prevalent in various marine organisms.

The mechanism commences with the enzymatic oxidation of bromide ions (Br⁻), readily available in seawater, by bromoperoxidase in the presence of hydrogen peroxide (H₂O₂). This reaction generates a highly reactive electrophilic bromine species, which then proceeds to brominate naturally occurring phenolic compounds. A key precursor that has been identified in these pathways is 2,4,6-tribromophenol (2,4,6-TBP), a compound known to be produced by marine algae.

Following the formation of bromophenol precursors, the subsequent and critical step is the oxidative coupling of these molecules. Bromoperoxidases can catalyze the dimerization of bromophenols, leading to the formation of a dibenzofuran or dibenzo-p-dioxin (B167043) backbone. While direct evidence for the enzymatic synthesis of 2,4,6,7-Tetrabromo-dibenzofuran is not extensively documented, studies on the dimerization of 2,4,6-TBP have demonstrated the formation of various polybrominated dibenzo-p-dioxins. nih.gov It is hypothesized that a similar enzymatic process could lead to the formation of polybrominated dibenzofurans, where the regioselectivity of the coupling reaction would determine the final substitution pattern of the bromine atoms.

The formation of the furan (B31954) ring in PBDFs is thought to occur through an intramolecular cyclization reaction following the initial intermolecular coupling of the bromophenol units. The specific substitution pattern of the resulting dibenzofuran, such as the 2,4,6,7-isomer, would be dictated by the enzymatic environment and the precise orientation of the precursor molecules at the active site of the bromoperoxidase.

Table 1: Key Precursors and Enzymes in the Proposed Formation of this compound

| Component | Role in Formation Pathway |

| 2,4,6-Tribromophenol | A primary brominated phenolic precursor that can undergo enzymatic dimerization. |

| Other Bromophenols | Various other brominated phenols naturally present in marine environments could also serve as precursors. |

| Bromoperoxidase | The key enzyme that catalyzes both the bromination of phenols and their subsequent oxidative coupling. |

| Hydrogen Peroxide | An essential co-substrate for the activity of bromoperoxidase. |

| Bromide Ions | The source of bromine for the enzymatic bromination of phenolic compounds. |

Environmental Conditions Facilitating Biogenic Formation (e.g., Marine Systems)

The biogenic formation of this compound is intrinsically linked to specific environmental conditions that prevail in marine ecosystems. These conditions create a favorable milieu for both the production of precursors and the enzymatic reactions that lead to the final compound.

Marine environments, particularly coastal areas, are rich in the necessary ingredients for this biogenic synthesis. Seawater naturally contains a significant concentration of bromide ions, providing an ample supply for the bromination reactions. Furthermore, various marine organisms, including algae, cyanobacteria, and sponges, are known to produce a diverse array of phenolic compounds as part of their secondary metabolism. These organisms are also the primary sources of the bromoperoxidase enzymes that drive the formation of brominated aromatic compounds.

The presence of these organisms, which are often found in abundance in shallow, sunlit waters, creates localized "hotspots" for the production of brominated phenols and, subsequently, polybrominated dibenzofurans. The metabolic activity of these organisms, influenced by factors such as nutrient availability, light intensity, and water temperature, can directly impact the rate of precursor and enzyme production.

Research has indicated that the levels of polybrominated dibenzo-p-dioxins, and likely dibenzofurans, are higher in marine environments compared to freshwater systems, underscoring the importance of the marine biome in their natural formation. acs.org The complex interplay of biological and chemical factors within marine ecosystems provides a unique setting for the synthesis of these complex halogenated compounds.

Table 2: Environmental Factors Influencing Biogenic Formation

| Environmental Factor | Influence on Formation |

| Marine Environment | Provides essential components such as bromide ions and a habitat for bromoperoxidase-producing organisms. |

| Presence of Marine Organisms | Algae, cyanobacteria, and sponges are primary producers of both phenolic precursors and bromoperoxidase enzymes. |

| Nutrient Availability | Can influence the growth and metabolic activity of marine organisms, thereby affecting precursor and enzyme production. |

| Sunlight | While enzymatic reactions are the primary focus, photochemical processes can also play a role in the transformation of brominated compounds in the marine environment. |

| Water Temperature | Can affect enzyme kinetics and the metabolic rates of marine organisms. |

Environmental Distribution and Occurrence Patterns of 2,4,6,7 Tetrabromo Dibenzofuran Congeners

Quantification in Environmental Compartments

Atmospheric Distribution (Ambient and Indoor Air)

Polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) are emitted into the atmosphere from a variety of sources. These include industrial processes such as waste incineration, metal smelting and refining, and the production of certain chemicals. epa.gov Combustion of materials containing brominated flame retardants is a significant contributor to their atmospheric presence. nih.gov

Once in the atmosphere, these compounds can exist in both vapor and particle-bound phases. nih.gov Their distribution between these two phases is influenced by factors such as temperature and the specific properties of the congener. The atmospheric lifetime of these compounds varies, with degradation processes like photooxidation playing a role. nih.gov For instance, the atmospheric half-life of 2,3,7,8-TCDD, a related chlorinated compound, is estimated to be around two days. nih.gov

Studies have detected 2,3,7,8-substituted PBDDs and PBDFs in significant quantities in indoor environments, particularly in house dust. nih.gov This suggests that consumer products containing brominated flame retardants can be a source of indoor air and dust contamination. The U.S. Environmental Protection Agency has developed methods for monitoring picogram per cubic meter (pg/m³) levels of these compounds in ambient air. epa.gov

Aquatic Systems (Water and Sediments)

Due to their hydrophobic nature, PBDFs have low water solubility and tend to adsorb to particulate matter. waterquality.gov.au This leads to their accumulation in sediments, which act as a significant reservoir for these compounds in aquatic environments. inchem.org The presence of 2,3,7,8-substituted PBDDs and PBDFs has been documented in various aquatic systems. nih.gov

In a study of the Jukskei and Klip/Vaal catchment areas in South Africa, several PBDD/F congeners were detected in sediment samples. nih.gov The concentrations and congener profiles varied between the two river systems, indicating different sources and transport mechanisms. nih.gov The distribution of these compounds in sediments is often correlated with the total organic carbon content and particle size distribution. nih.gov

Terrestrial Systems (Soil, Sewage Sludge, Biocompost)

Soil and sewage sludge are significant sinks for PBDDs and PBDFs. nih.gov These compounds can enter terrestrial systems through atmospheric deposition, the application of sewage sludge to land, and other waste disposal practices. nih.govnih.gov The persistence of these compounds in soil is a concern due to the potential for uptake by plants and subsequent entry into the food chain. researchgate.net

A national survey of sewage sludge in the United States found that PBDD/Fs were present in all composite samples analyzed. nih.gov The total mean concentration was approximately 10,000 ng/kg dry weight, with 1,2,3,4,6,7,8-hepta-BDF being the most abundant congener. nih.gov The study also highlighted that the contribution of brominated congeners to the total toxic equivalency (TEQ) can be substantial, sometimes exceeding that of their chlorinated counterparts. nih.gov This underscores the importance of including PBDD/Fs in the risk assessment of land-applied biosolids. nih.gov

The half-life of dioxin-like compounds in soil can be lengthy, with estimates for 2,3,7,8-TCDD in surface soils ranging from 9 to 15 years. researchgate.net The specific persistence of 2,4,6,7-Tetrabromo-dibenzofuran in soil will depend on various factors, including soil type, organic matter content, and microbial activity.

Biota Accumulation (e.g., Algae, Shellfish, Fish)

The lipophilic nature of PBDFs facilitates their accumulation in the fatty tissues of organisms. nih.gov This process, known as bioaccumulation, can lead to the magnification of these compounds in the food chain. PBDDs and PBDFs have been detected in a variety of biota, including algae, shellfish, and fish. nih.govfrontiersin.org

Studies have shown that the bioaccumulation potential varies among different congeners. For example, 2,3,7,8-TCDF, a chlorinated furan (B31954), is characterized by high bioaccumulation and low elimination rates. frontiersin.org While specific bioaccumulation factors for this compound are not always individually reported, the general trend is that 2,3,7,8-substituted congeners are more likely to be retained in tissues. epa.gov

In fish, the bioconcentration factors (BCFs) for dioxin-like compounds can be very high. For instance, the experimental BCF for 2,3,7,8-TCDD in fish has been reported to be as high as 128,000. epa.gov The presence of PBDD/Fs in seafood is a primary route of human exposure. nih.gov

Presence in Anthropogenic Matrices and Products

End-of-Life Vehicles (ELVs)

End-of-life vehicles (ELVs) represent a significant reservoir of various chemicals, including brominated flame retardants used in plastics and textiles. The shredding and recycling processes of ELVs can lead to the release of PBDDs and PBDFs into the environment. While specific studies focusing solely on this compound in ELVs are limited, the general presence of PBDFs in automotive shredder residue is an area of ongoing research and concern.

Electronic Waste (e-waste) and Recycling Residues

Electronic waste (e-waste) is a significant reservoir of brominated flame retardants (BFRs), which are added to plastics and other components to reduce flammability. The thermal stress and recycling processes applied to e-waste can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and PBDFs. Informal e-waste recycling activities, such as manual dismantling, open burning, and acid leaching, are particularly notorious for releasing these toxic compounds into the environment.

Studies conducted at intensive e-waste recycling sites have revealed substantial contamination of various environmental media with PBDD/Fs. For instance, in workshop dust, soil, and sediment samples from e-waste recycling sites in Southern China, PBDD/F concentrations were found to be significantly higher than in reference sites. The concentrations of the sum of eight 2,3,7,8-substituted PBDD/F congeners ranged from 122 to 4667 ng/kg dry weight (dw) in workshop dust and from 19.6 to 3793 ng/kg dw in top soils. researchgate.net

The recycling of plastics from e-waste into new consumer products is a major pathway for the dispersion of these contaminants. ipen.org Research has shown that PBDD/Fs are present in plastics treated with various BFRs and can be formed during the reprocessing of plastic waste containing BFRs when subjected to thermal stress. ipen.org This indicates that consumer products made from recycled e-waste plastics can be a source of human exposure to PBDFs, including the this compound congener.

A study on female e-waste recyclers in Vietnam found detectable levels of PBDDs and PBDFs in their blood serum, highlighting the human exposure resulting from these activities. nih.gov While specific data for this compound was not singled out in all studies, the presence of tetrabromodibenzofurans (TBDFs) as a class is well-documented in e-waste environments.

Table 1: PBDD/F Concentrations in Environmental Samples from an E-waste Recycling Site

| Sample Matrix | Concentration Range (ng/kg dry weight) |

| Workshop Dust | 122 - 4667 |

| Top Soils | 19.6 - 3793 |

| Surface Sediment | 527 |

Source: Xiao et al., 2016 researchgate.net

Commercial Plastics and Consumer Products

Commercial plastics, particularly those used in electronics and automotive applications, often contain BFRs. The presence of PBDFs in these plastics can occur either as impurities in the BFR formulations or as a result of formation during the high-temperature processing of the plastic resin.

One study found that PBDD/Fs are formed as unintentionally produced persistent organic pollutants during the production of different flame retardants. ipen.org They can also be generated during the reprocessing of plastic waste containing BFRs when it is shredded, melted, and molded into new products. ipen.org For example, commercial DecaBDE and OctaBDE flame retardant mixtures have been found to contain significant levels of PBDD/Fs. ipen.org

As a consequence, consumer products made from these plastics can contain PBDFs. A study investigating nine consumer products made from recycled plastics found significant levels of toxic brominated dioxins (PBDD/Fs). ipen.org The levels of dioxin-like activity, measured by the DR CALUX method, ranged from 210 to 17,000 pg TEQ/g. ipen.org This highlights the potential for human exposure to these compounds through everyday items.

Combustion By-products (Fire Residues, Smoke Condensates)

The combustion of materials containing BFRs is a well-established source of PBDFs. researchgate.net This includes both controlled incineration and uncontrolled fires. During combustion, BFRs can undergo thermal degradation and rearrangement to form PBDDs and PBDFs. researchgate.net The formation pathways are believed to be similar to those of their chlorinated counterparts, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net

Pyrolysis experiments with the polybrominated biphenyl (B1667301) (PBB) fire retardant, FireMaster FF-1, at 380-400°C resulted in the formation of tetrabrominated and pentabrominated dibenzofurans. nih.gov Analysis indicated the production of 40 ppm of tetrabromodibenzofuran (TBDF) based on the initial PBB level. nih.gov Gas chromatography/mass spectrometry analysis provided evidence for a tetrabromodibenzofuran compound with a retention time equal to that of 2,3,7,8-TBDF, suggesting the formation of this or a similar isomer. nih.gov

The oxidation of brominated flame retardants is a key process in the formation of PBDFs. nih.gov High reaction temperatures facilitate the loss of a bromine atom from polybrominated diphenyl ethers (PBDEs), followed by a cyclization step to generate PBDFs. nih.gov PBDFs are typically observed in a temperature range of 700-850 °C. nih.gov

Automotive Exhaust Emissions

Vehicles are a source of various toxic emissions, including dioxins and furans. epa.gov These compounds can be present in both the gaseous and particulate phases of exhaust. dioxin20xx.orgepa.gov The United States Environmental Protection Agency (EPA) includes dioxins and furans in its modeling of air toxic emissions from on-road vehicles. epa.gov However, for certain toxic emissions from gasoline vehicles, including dioxins, fleet-average emission ratios are often estimated without distinction for vehicle technology or model year. epa.govdioxin20xx.org

By-products in Textile Processing

The textile industry utilizes a wide range of chemicals, including flame retardants, in its finishing processes. researchgate.net The high-temperature treatments involved in textile finishing can lead to the formation of polyhalogenated dibenzo-p-dioxins and dibenzofurans. researchgate.netnih.gov

Investigations into textile finishing processes have detected the presence of PBDD/Fs in exhaust air and chimney depositions. nih.gov In one study, while the concentrations in the exhaust air were low, the chimney depositions contained significantly higher levels, with PBDD/F concentrations reaching up to 1,572.6 ng/kg. nih.gov The concentrations of mixed polychlorinated-brominated dibenzo-p-dioxins/furans (PBCDD/F) were even higher, indicating complex formation chemistries. nih.gov The study noted an increase in the concentration of PBCDD/Fs on the textiles after processing. nih.gov The use of halogenated flame retardants is a key factor in the formation of these compounds during high-temperature textile treatments. researchgate.net

Analysis of Congener Profiles and Abundance

The analysis of PBDF congeners is crucial for understanding the sources, transport, and toxicological significance of these compounds. The congener profile, which is the relative abundance of different isomers, can provide clues about the formation processes and the original source materials.

Different environmental matrices exhibit distinct congener profiles. For example, the congener profiles of PBDEs in environmental samples have been found to vary significantly from those of the commercial technical mixtures, suggesting that environmental processes such as photolytic degradation and metabolism can alter the original profiles. nih.gov

Multivariate statistical methods like principal component analysis (PCA) are often used to analyze congener profiles and trace the sources of contamination. researchgate.net For instance, PCA has been used to differentiate the congener profiles of chlorinated dioxins and furans in herring from different geographical locations. researchgate.net

In the context of e-waste, the congener profiles of PBDD/Fs can be complex due to the variety of BFRs used and the different recycling practices. A study of Vietnamese e-waste recyclers showed that specific PBDD and PCDF congeners were elevated in the exposed group compared to a control group, indicating a characteristic exposure pattern. nih.gov

The development of comprehensive congener profile databases is essential for risk assessment. nih.gov However, challenges remain in the analysis, including the co-elution of different congeners and inconsistencies in reporting, which can complicate comparisons between studies. nih.gov For PBDFs, the focus has often been on the most toxic 2,3,7,8-substituted congeners. inchem.org

Environmental Transport Dynamics and Transformation Pathways of 2,4,6,7 Tetrabromo Dibenzofuran

Inter-Media Transport and Partitioning

The movement and distribution of 2,4,6,7-Tetrabromo-dibenzofuran across air, water, soil, and biota are critical to understanding its environmental impact.

Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is a significant transport pathway. Due to its chemical properties, it can be released into the air from various sources. ekb.eg Atmospheric transport can then lead to its deposition into water systems. acs.org The low water solubility and relatively high vapor pressure of similar compounds suggest that volatilization from water back into the atmosphere can also occur, establishing a dynamic equilibrium.

Sediment-Water Interactions

Once in an aquatic environment, this compound, like other hydrophobic organic compounds, has a strong tendency to adsorb to suspended particles and bottom sediments. This partitioning behavior is influenced by the organic carbon content of the sediment. As a result, sediments can act as a significant sink and long-term reservoir for this compound, from which it can be slowly released back into the water column.

Soil-Water and Soil-Air Interactions

In terrestrial environments, this compound exhibits strong binding to soil particles, particularly those rich in organic matter. cdc.gov This reduces its mobility in soil and limits its potential to leach into groundwater. However, soil erosion can transport contaminated particles to aquatic systems. Volatilization from soil surfaces to the air is another potential transport route, influenced by factors such as soil temperature, moisture content, and the concentration of the compound.

Bioaccumulation and Biomagnification in Food Webs

Due to its lipophilic (fat-loving) nature, this compound has a high potential for bioaccumulation in organisms. ekb.egsciencelearn.org.nz This process involves the net uptake of the chemical from the environment, leading to concentrations in an organism that are higher than in the surrounding medium. sciencelearn.org.nz It is absorbed by organisms faster than it can be broken down or excreted. sciencelearn.org.nz

Once it enters the food web, this compound can undergo biomagnification, a process where the concentration of the toxin increases at successively higher levels in the food chain. epa.govyoutube.com Organisms at the top of the food web, by consuming other organisms containing the compound, can accumulate significantly higher body burdens. sciencelearn.org.nzepa.gov Studies on similar brominated and chlorinated compounds have shown that they are primarily stored in the liver and adipose tissue. nih.govnih.gov The persistence of these compounds in biota is a key factor in their toxic effects. nih.gov

| Organism | Compound | Parameter | Value | Reference |

|---|---|---|---|---|

| Carp | 1,2,3,4,6,7,8-HeptaCDD | BSAF | 0.0048 | epa.gov |

| Fathead Minnow | 1,2,3,4,6,7,8-HeptaCDD | Log BCF | 2.71 | epa.gov |

| Rainbow Trout | 1,2,3,4,6,7,8-HeptaCDD | Log BCF | 3.15 | epa.gov |

| Goldfish | 1,2,3,4,6,7,8-HeptaCDD | Log BCF | 4.28 | epa.gov |

| Mink | 1,2,3,4,6,7,8-HeptaCDD | Log BMF | 1.18 - 1.70 | epa.gov |

| Herring Gulls | 2,3,7,8-TCDD | Log BMF (from alewife) | 1.51 | epa.gov |

Degradation and Transformation Processes

The breakdown of this compound in the environment is a slow process, contributing to its persistence.

Photochemical Degradation (Photolysis)

Photolysis, or degradation by sunlight, is a significant transformation pathway for this compound. nih.govinchem.org In aquatic environments, the rate of photolysis can be influenced by the presence of natural substances in the water that act as photosensitizers, enhancing the degradation rate. csbsju.edu Research on similar chlorinated compounds has shown that photolysis leads to the stepwise removal of halogen atoms (dechlorination), resulting in less halogenated and generally less toxic compounds. nih.govcsbsju.edu For instance, the photolysis of 2,3,7,8-tetrachlorodibenzofuran (B131793) in lake water resulted in the formation of a trichlorodibenzofuran. csbsju.edu Similarly, the photolysis of a pentachlorodibenzofuran yielded tetrachlorodibenzofuran isomers. csbsju.edu The breakdown of the fundamental dibenzofuran (B1670420) structure can also occur through cleavage of the ether bond and subsequent hydroxylation. csbsju.edu

| Compound | Water Type | Rate Constant (d⁻¹) | Half-life (days) | Reference |

|---|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | Distilled water/acetonitrile (B52724) | 0.11 ± 0.01 | 6.3 | csbsju.edu |

| 2,3,4,7,8-Pentachlorodibenzofuran | Distilled water/acetonitrile | 0.015 ± 0.007 | 46.2 | csbsju.edu |

| 2,3,7,8-Tetrachlorodibenzofuran | Lake water | 0.58 ± 0.05 | - | csbsju.edu |

| 2,3,4,7,8-Pentachlorodibenzofuran | Lake water | 3.6 ± 0.3 | - | csbsju.edu |

Microbial Biotransformation

The transformation of persistent organic pollutants by microorganisms is a critical process in their environmental degradation. For dibenzofuran and its halogenated derivatives, the role of specialized bacteria has been a subject of investigation.

The initial step in the aerobic microbial degradation of many aromatic hydrocarbons is catalyzed by dioxygenase enzymes. taylorandfrancis.com These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, typically leading to the formation of a cis-dihydrodiol. nih.govnih.govrsc.org For dibenzofuran, an "angular" dioxygenase attacks the carbon atoms adjacent to the ether linkage (C4 and C4a), which destabilizes the molecule and leads to the cleavage of the ether bond. nih.govwikipedia.orgrsc.org This initial attack is a crucial step in the mineralization of the dibenzofuran structure. rsc.org The resulting product is a trihydroxybiphenyl, which can be further degraded by other enzymes in the metabolic pathway. nih.govwikipedia.org

Several bacterial strains capable of degrading dibenzofuran and its lower-halogenated derivatives have been identified. Among the most studied are species from the genus Sphingomonas. For instance, Sphingomonas sp. strain RW1 has been shown to mineralize dibenzofuran and dibenzo-p-dioxin (B167043). murdoch.edu.aumurdoch.edu.auaaqr.org This strain can degrade mono- and dichlorinated dibenzofurans but does not appear to degrade more highly chlorinated congeners. murdoch.edu.aumurdoch.edu.au The degradation proceeds via initial dioxygenolytic attack on the non-halogenated ring, leading to the formation of chlorinated salicylates. murdoch.edu.aumurdoch.edu.au The inability of Sphingomonas sp. RW1 to degrade highly chlorinated dibenzofurans suggests that this compound would likely be resistant to degradation by this and similar microbial pathways. Other bacteria, such as Staphylococcus auriculans DBF63, have also been shown to degrade dibenzofuran. nih.govresearchgate.net

Thermolytic Degradation

The thermal decomposition of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) is relevant in the context of industrial processes, waste incineration, and accidental fires involving materials containing brominated flame retardants. While high temperatures are often used for the destruction of hazardous waste, the incomplete combustion of materials containing PBDD/Fs or their precursors can lead to the formation and emission of these toxic compounds. cdu.edu.aumurdoch.edu.aumurdoch.edu.au The thermolysis of polybrominated diphenyl ether (PBDPE) flame retardants has been shown to produce a range of PBDD/Fs at temperatures between 510-630°C, with total yields up to 10%. osti.gov The stability of the PBDD/F molecule itself at high temperatures will determine its fate in such environments. The congener patterns of PBDD/Fs formed are often correlated with the precursor compounds, indicating that they can be direct products of thermal degradation. aaqr.org

Biotic Retention and Turnover Studies

The persistence of this compound in biological systems is a key factor in its potential for bioaccumulation and toxicity. Biotic retention and turnover studies aim to understand the rates of uptake, metabolism, and elimination of this compound in living organisms.

Due to the limited specific data for this compound, findings for the closely related congener, 2,3,7,8-tetrabromodibenzofuran (B3055897) (2,3,7,8-TeBDF), in mice are presented here as a proxy. These studies provide valuable insights into the likely behavior of tetrabrominated dibenzofurans in vertebrate models.

Below is a table summarizing the toxicokinetic parameters of 2,3,7,8-TeBDF in mice, which can be considered indicative for this compound.

| Parameter | Value (for 2,3,7,8-TeBDF in mice) | Reference |

| Primary Organ of Accumulation | Liver | |

| Hepatic Uptake Ratio | 33% of administered dose | |

| Elimination Half-Life (liver) | 8.8 days | |

| Primary Metabolic Pathway | Monohydroxylation | |

| Brain Uptake Ratio | < 0.05% of administered dose |

Table 1: Toxicokinetic Parameters of a Tetrabromodibenzofuran Congener in Mice

These data suggest that this compound, like its 2,3,7,8-substituted isomer, is likely to be persistent and bioaccumulative in vertebrates, with slow elimination and limited metabolic clearance.

Advanced Analytical Methodologies for the Detection and Quantification of 2,4,6,7 Tetrabromo Dibenzofuran

Principles of Polybrominated Dibenzofuran (B1670420) Analysis

The analysis of polybrominated dibenzofurans (PBDFs) is a meticulous process that involves several key stages: sampling, extraction, cleanup, separation, and detection. inchem.org Given their chemical similarity to polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), the analytical methods for PBDFs are often adapted from those established for their chlorinated analogues. epa.gov The primary goal is to isolate the target analytes from complex sample matrices and quantify them with high sensitivity and specificity.

A fundamental principle is the need to analyze for specific 2,3,7,8-substituted congeners, which are considered the most toxic. inchem.orgepa.gov However, the vast number of possible polyhalogenated dibenzofuran congeners makes the identification and quantification of each individual one a significant challenge, compounded by the limited availability of analytical standards for all isomers. who.int

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is the gold standard for the definitive identification and quantification of these compounds. epa.gov This technique provides the necessary selectivity to distinguish between different isomers and the sensitivity to detect the ultra-trace levels at which these compounds are often found in environmental and biological samples. The use of isotope-labeled internal standards, such as ¹³C₁₂-labeled compounds, is crucial for accurate quantification, as it corrects for analyte losses during the sample preparation and analysis stages. epa.gov

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are paramount for the successful analysis of 2,4,6,7-Tetrabromo-dibenzofuran. This stage aims to efficiently remove the analyte from the sample matrix while minimizing the co-extraction of interfering substances. inchem.org

The sampling strategy for PBDFs varies significantly depending on the matrix being investigated. inchem.org The concept of multi-matrix sampling, where different types of samples are collected to provide a comprehensive picture of contamination, is often employed. bls.govnih.gov

Air: For ambient air, high-volume samplers are typically used to draw a large volume of air (e.g., 325 to 400 m³) over a 24-hour period. epa.gov These samplers are equipped with a quartz-fiber filter to capture particle-bound compounds and a polyurethane foam (PUF) adsorbent to trap gaseous-phase compounds. epa.gov Since PBDFs can be distributed between both phases, the filter and PUF are often combined for extraction. epa.gov

Water and Sediments: Sampling of water and sediments is crucial for assessing aquatic environmental contamination. inchem.org Sediments, in particular, can act as a sink for persistent organic pollutants like PBDFs. nih.gov

Soil, Fly Ash, and Dust: Solid samples like soil, industrial fly ash, and indoor dust require careful collection to ensure they are representative of the area being studied. inchem.orgnih.govnih.gov

Biological Samples: In biological matrices such as fish tissues, human milk, or adipose tissue, the high lipid content presents a significant challenge. inchem.orgresearchgate.net Sampling protocols must be designed to obtain a representative sample while considering the subsequent need for extensive lipid removal during cleanup. researchgate.net

A typical sample preparation workflow involves taking a set of samples that includes not only the test samples but also a field blank, a method blank, and a matrix spike to ensure quality control throughout the analytical process. epa.gov

Once collected, the analytes must be extracted from the sample matrix. While traditional methods like Soxhlet extraction have been used, modern techniques that reduce solvent consumption and extraction time are now preferred. nih.gov

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), is a powerful and efficient technique for extracting PBDFs from solid and semi-solid samples. nih.govmdpi.comnist.gov PLE uses solvents at elevated temperatures (e.g., 90-100°C) and pressures (e.g., 1500 psi) to enhance extraction efficiency. nih.govresearchgate.net These conditions increase the solubility of the analytes and the mass transfer rate, allowing for faster and more complete extraction with less solvent compared to traditional methods. nih.govmdpi.com

The parameters for PLE, such as solvent type, temperature, pressure, and the number of extraction cycles, are optimized for different matrices to achieve high recovery of the target compounds. nih.govresearchgate.netnih.gov For instance, a mixture of n-hexane and dichloromethane (B109758) is often effective for extracting PBDEs and similar compounds from soil and dust. nih.gov A key advantage of PLE is the ability to incorporate some cleanup steps directly into the extraction cell, which is known as in-cell cleanup. nih.govnih.govmdpi.com

| PLE Parameter | Typical Condition | Rationale |

| Solvent | n-hexane:dichloromethane mixtures | Effective for a range of halogenated organic contaminants. nih.gov |

| Temperature | 90 - 100 °C | Increases solvent penetration and analyte solubility. nih.govresearchgate.net |

| Pressure | ~1500 psi | Keeps the solvent in a liquid state above its boiling point. nih.gov |

| Static Cycles | 3 cycles | Multiple cycles ensure more complete extraction of analytes. nih.govresearchgate.net |

Clean-up Procedures for Matrix Interference Reduction

Following extraction, the sample extract contains not only the target analytes like this compound but also a large number of co-extracted matrix components (e.g., lipids, pigments, polymers). labtechus.com These interferences can negatively affect the performance of the analytical instruments and complicate quantification. gilsoncn.com Therefore, a thorough clean-up procedure is essential. inchem.org

Gel Permeation Chromatography (GPC) is a size-exclusion chromatography technique widely used for the cleanup of sample extracts, particularly those from biological and fatty samples. labtechus.comgilsoncn.comamericanlaboratory.comgilson.com The principle of GPC is to separate molecules based on their size (hydrodynamic volume) in solution. americanlaboratory.com

The sample extract is passed through a column packed with a porous, hydrophobic gel (commonly a cross-linked divinylbenzene-styrene copolymer). gilsoncn.com Large molecules, such as lipids and proteins, are too large to enter the pores of the gel and therefore travel through the column quickly. americanlaboratory.comgilson.com Smaller molecules, including the PBDF analytes, can penetrate the pores, resulting in a longer retention time. americanlaboratory.comgilson.com By collecting the appropriate fraction, the smaller analytes are effectively separated from the high-molecular-weight interferences. gilsoncn.com GPC is highly effective for removing lipids and can be automated, which improves throughput and reproducibility. gilsoncn.comconquerscientific.com

| GPC System Component | Function |

| Pump | Delivers a stable and reproducible flow of the mobile phase. labtechus.com |

| GPC Column | Contains porous gel beads to separate molecules by size. labtechus.comgilsoncn.com |

| Injector | Introduces the sample extract into the mobile phase stream. conquerscientific.com |

| Fraction Collector | Collects the eluent at programmed times to isolate the analyte fraction. conquerscientific.com |

Solid Phase Extraction (SPE) is a versatile and widely used chromatographic technique for sample cleanup and concentration. sigmaaldrich.comsigmaaldrich.comwur.nl It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. sigmaaldrich.com SPE can be used in two main ways: either to retain the analytes of interest while interferences pass through, or to retain the interferences while the analytes pass through and are collected. sigmaaldrich.comdiva-portal.org

For the analysis of PBDFs, multi-layered silica (B1680970) columns are often employed. These columns can contain different adsorbents such as silica gel, alumina, and florisil, sometimes modified with sulfuric acid to retain different types of interferences. nih.govresearchgate.netsigmaaldrich.com

Silica Gel: Often used in normal-phase SPE, silica gel can separate compounds based on polarity. Acid-modified silica is particularly effective at removing lipids. nih.gov

Florisil: A magnesium silicate (B1173343) adsorbent used to remove polar interferences. sigmaaldrich.comdiva-portal.org

Alumina: Another polar adsorbent used for cleanup. capes.gov.br

Carbon: Activated carbon columns can be used to separate planar molecules like PBDFs from non-planar interferences. capes.gov.br

The choice of SPE sorbent and elution solvents is critical and depends on the specific analytes and the sample matrix. sigmaaldrich.com The process typically involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the target analytes with a suitable solvent. sigmaaldrich.com

Chromatographic Separation Techniques

Effective separation of this compound from a multitude of other PBDF isomers and potential interferences is a prerequisite for accurate analysis. researchgate.netinchem.org The choice of chromatographic technique is crucial for resolving these closely related compounds.

High-resolution gas chromatography (HRGC) is the cornerstone for the separation of PBDFs. researchgate.netnih.gov The technique offers the high resolving power necessary to separate individual congeners from complex mixtures. For the analysis of brominated compounds like PBDFs, specific considerations are necessary to prevent thermal degradation or isomerization during analysis. researchgate.net Shorter GC columns (e.g., 10-18 meters) with a thin film thickness (e.g., 0.1 µm) are often preferred to reduce the elution temperature and the time analytes spend at high temperatures. researchgate.net

Various stationary phases are employed for this purpose. The DB-5 column, a common choice, provides good separation for many congeners, though it may have limitations in resolving all 2,3,7,8-substituted isomers from other congeners. epa.govepa.gov More polar columns, such as those with an SP-2331 stationary phase, or specialized columns like the Zebron ZB-Dioxin, can offer alternative selectivity and improved resolution for critical pairs. epa.govwindows.net The selection of the appropriate column and temperature program is essential to achieve the required chromatographic separation, especially for distinguishing toxic congeners. windows.net

Table 1: Examples of GC Columns Used in the Analysis of Halogenated Dibenzofurans

| Column Name | Length (m) | Internal Diameter (mm) | Film Thickness (µm) | Stationary Phase Type | Source(s) |

| DB-5 | 60 | 0.25 | 0.25 | 5% Phenyl-methylpolysiloxane (low polarity) | epa.govepa.gov |

| SP-2331 | 60 | - | - | Biscyanopropyl polysiloxane (high polarity) | epa.gov |

| Zebron ZB-Dioxin | 60 | 0.25 | 0.20 | - | windows.net |

| Generic BFR Column | 10-15 | - | 0.10 | Thin film | researchgate.net |

High-Performance Liquid Chromatography (HPLC) serves as a valuable technique primarily for the fractionation and clean-up of complex samples prior to GC analysis. researchgate.net While GC is the preferred method for final separation and analysis of PBDFs, HPLC, particularly in a non-aqueous reversed-phase (RP-HPLC) mode, can effectively separate the PBDF mixture into fractions based on the degree of bromination. researchgate.net This pre-separation step simplifies the subsequent GC/MS analysis by reducing matrix complexity and the number of co-eluting isomers.

For instance, using acetonitrile (B52724) as the mobile phase on a phenyl-based column, different PBDF congeners can be separated, providing an orthogonal separation mechanism to that of GC. researchgate.netlcms.cz HPLC is also widely used in environmental analysis for other compounds, and its principles of on-line solid-phase extraction (SPE) can be adapted to pre-concentrate analytes from water samples, enhancing detection limits. thermofisher.com

Spectrometric Detection, Quantification, and Confirmation

Following chromatographic separation, highly sensitive and specific detection is required to identify and quantify this compound at the ultra-trace levels at which it typically occurs. researchgate.netepa.gov

Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC/HRMS), is the definitive technique for the analysis of PBDFs. researchgate.netnih.gov This method provides the required selectivity and sensitivity for analyzing these compounds in complex samples. researchgate.netthermofisher.com High-resolution mass spectrometers, such as magnetic sector or Orbitrap instruments, are capable of operating at a resolving power of >10,000, which is necessary to differentiate the target analyte ions from potential isobaric interferences. nih.govthermofisher.com This is especially critical for separating PBDFs from fragments of polybrominated diphenyl ethers (PBDEs), which can have the same nominal mass. researchgate.net

Quantification is typically performed using the isotope dilution method, where a known amount of a ¹³C-labeled internal standard is added to the sample before extraction. thermofisher.com By monitoring specific ions for both the native compound and its labeled standard, accurate quantification can be achieved even at femtogram (fg) levels. thermofisher.com

Table 2: Key HRMS Performance Criteria for Dioxin/Furan (B31954) Analysis (based on EPA Method 1613)

| Parameter | Requirement | Purpose | Source(s) |

| Mass Resolution | ≥ 10,000 (at 10% valley) | To separate target ions from interfering ions of similar mass. | thermofisher.com |

| Mass Accuracy | Within 5 ppm | To confirm elemental composition of the detected ions. | thermofisher.com |

| Ion Abundance Ratio | Within ±15% of the theoretical value | To confirm the correct isotopic pattern for the halogenated compound. | epa.gov |

| Signal-to-Noise Ratio | ≥ 10:1 for quantification | To ensure reliable detection and quantification at low concentrations. | epa.gov |

Electron Capture Negative Ionization (ECNI) is an alternative ionization technique that offers exceptional sensitivity for electrophilic compounds, including halogenated substances like PBDFs. nih.govchromatographyonline.comwikipedia.org ECNI is a "soft" ionization process, meaning it imparts less energy to the analyte molecule compared to standard electron ionization (EI), leading to less fragmentation. chromatographyonline.com

In ECNI-MS, the analysis of brominated compounds often relies on the highly sensitive detection of the bromide anions (Br⁻) at m/z 79 and 81. nih.gov This method can be more sensitive than EI, allowing for the detection of trace amounts of PBDEs and PBDFs. nih.govresearchgate.net The fragmentation patterns in ECNI, although simpler than in EI, can sometimes provide information about the bromine substitution pattern, aiding in isomer differentiation. chromatographyonline.comacs.org The choice of reagent gas, such as methane (B114726) or nitrogen, can influence the sensitivity and longevity of the instrument's ion source. nih.gov

Analytical Challenges

The reliable analysis of 2,4,6,7-TeBDF is complicated by several factors, including its susceptibility to degradation and interference from structurally similar compounds.

Photolysis

Polybrominated dibenzofurans, like their chlorinated counterparts, are susceptible to photolytic degradation. Exposure to ultraviolet (UV) light, including sunlight, can induce reductive debromination, where bromine atoms are sequentially removed from the molecule. csbsju.edunih.gov This process can lead to the formation of lower brominated dibenzofurans, which can result in an underestimation of the concentration of the parent compound, 2,4,6,7-TeBDF, and a potential overestimation of less brominated congeners. csbsju.edu Studies on chlorinated dibenzofurans have shown that photolysis can also lead to the formation of unidentified resinous polymeric products. nih.gov Therefore, samples must be protected from light during collection, storage, and all analytical steps to ensure the integrity of the analyte.

Thermal Degradation

Similar to other polyhalogenated aromatic hydrocarbons, 2,4,6,7-TeBDF can be susceptible to thermal degradation, particularly at the high temperatures used in gas chromatography (GC) injectors and columns. researchgate.net While dibenzofurans are generally thermally robust, the presence of bromine atoms can make them more labile. ekb.eg Thermal degradation can lead to debromination or other structural rearrangements, affecting the accuracy of quantification. This is a significant concern, as PBDFs themselves can be formed as thermal degradation products of polybrominated diphenyl ether (PBDE) flame retardants. nih.gov The analysis of higher brominated congeners is particularly challenging due to their propensity to break down in the GC system. researchgate.net Careful optimization of GC conditions, such as using shorter columns and lower injector temperatures, is crucial to minimize thermal degradation.

Co-elution and Interferences

One of the most significant challenges in the analysis of 2,4,6,7-TeBDF is its separation from a multitude of other compounds that may be present in the sample extract. These include:

Isomers: There are numerous positional isomers of tetrabromo-dibenzofuran. For instance, high-resolution gas chromatography has been used to separate the 22 tetrachlorodibenzo-p-dioxin isomers, and similar complexity exists for brominated furans. nih.gov Many of these isomers have very similar physical and chemical properties, making their chromatographic separation difficult. Co-elution of isomers can lead to inaccurate identification and quantification, as different isomers can have vastly different toxicities. High-resolution capillary GC columns are essential to achieve the necessary separation. researchgate.net

Interfering Substances: Environmental and biological samples are complex matrices containing a vast array of compounds that can interfere with the analysis. A primary source of interference in PBDF analysis is the presence of polybrominated diphenyl ethers (PBDEs). PBDEs are structurally similar and can produce fragment ions in the mass spectrometer that are identical to those of PBDFs, leading to false positives or overestimated concentrations. For example, technical mixtures of BDE-47 have been found to contain brominated furans like 2,3,7,8-tetrabromo-dibenzofuran (TBDf), which can complicate the analysis. researchgate.net Effective multi-step cleanup procedures are required to remove these interfering substances before instrumental analysis. nih.gov

The table below summarizes the key analytical challenges and the strategies employed to mitigate them.

| Challenge | Description | Mitigation Strategies |

| Photolysis | Degradation of the analyte upon exposure to UV light, leading to the formation of less brominated congeners. csbsju.edunih.gov | Protection of samples from light at all stages of collection, storage, and analysis. |

| Thermal Degradation | Breakdown of the analyte at high temperatures in the GC system, causing inaccurate quantification. researchgate.net | Optimization of GC injector and oven temperature programs; use of shorter GC columns. |

| Co-elution | Inability to chromatographically separate 2,4,6,7-TeBDF from its isomers. nih.govresearchgate.net | Use of high-resolution capillary GC columns with specialized stationary phases. |

| Interferences | Presence of other compounds in the sample, such as PBDEs, that have similar properties and can interfere with detection. researchgate.net | Extensive sample cleanup using techniques like multi-column chromatography. |

Quality Assurance and Quality Control in PBDF Analysis

To ensure the generation of reliable and legally defensible data, stringent quality assurance (QA) and quality control (QC) procedures are imperative in the analysis of 2,4,6,7-TeBDF. These procedures are designed to monitor and control every step of the analytical process, from sample collection to final data reporting. epa.govnih.gov

Standards

The use of appropriate standards is fundamental to the accurate quantification and identification of 2,4,6,7-TeBDF.

Native Analytical Standards: High-purity standards of 2,4,6,7-TeBDF are required for instrument calibration and for the positive identification of the compound in samples by comparing retention times and mass spectra.

Isotope-Labeled Internal Standards: The "gold standard" for the quantification of trace organic pollutants is the isotope dilution method. nih.gov This involves spiking the sample with a known amount of a stable isotope-labeled analogue of the target analyte (e.g., ¹³C₁₂-2,4,6,7-TeBDF) prior to extraction and cleanup. nih.gov Because the labeled standard has virtually identical chemical and physical properties to the native compound, it experiences the same losses during sample preparation and the same response variations in the mass spectrometer. By measuring the ratio of the native analyte to its labeled counterpart, highly accurate and precise quantification can be achieved, correcting for matrix effects and recovery losses. nih.gov

Interfering Substances

As mentioned, interfering substances pose a significant threat to data quality. QA/QC protocols must include measures to identify and manage these interferences. This includes:

Method Blanks: Analyzing a blank sample (a matrix free of the analyte) that is subjected to the entire analytical procedure. This helps to identify any contamination introduced during sample preparation or analysis.

Matrix Spikes: Adding a known amount of the analyte to a real sample to assess the performance of the method in a specific matrix, including potential signal suppression or enhancement.

Monitoring for Potential Interferences: In mass spectrometry, specific ions known to be characteristic of common interferences, such as PBDEs, can be monitored to flag their presence.

The table below outlines key QA/QC components for the analysis of 2,4,6,7-TeBDF.

| QA/QC Component | Purpose | Example |

| Method Blank | To assess for contamination during the analytical process. | An empty sample container carried through all extraction, cleanup, and analysis steps. |

| Isotope-Labeled Internal Standards | To provide the most accurate quantification by correcting for analyte loss and matrix effects. nih.gov | Spiking every sample with ¹³C₁₂-labeled 2,4,6,7-TeBDF before extraction. |

| Certified Reference Materials (CRMs) | To verify the accuracy and precision of the entire analytical method. | Analysis of a material (e.g., sediment, fish tissue) with a known, certified concentration of PBDFs. |

| Instrument Performance Checks | To ensure the GC/MS system is operating within specified parameters for sensitivity and resolution. | Regular analysis of a standard mixture to check chromatographic resolution and mass accuracy. |

| Blind Audit Samples | To provide an independent assessment of laboratory performance. epa.gov | Submission of samples with known concentrations of the analyte to the laboratory without their knowledge. |

Structure Activity Relationships Sar and Mechanistic Parallels of 2,4,6,7 Tetrabromo Dibenzofuran

Interaction with the Aryl Hydrocarbon Receptor (AhR) and Downstream Signaling

The primary mechanism by which 2,4,6,7-Tetrabromo-dibenzofuran and similar halogenated aromatic hydrocarbons exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR). osti.gov The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with several chaperone proteins. nih.gov Upon binding with a ligand, such as a polybrominated dibenzofuran (B1670420), the AhR undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR Nuclear Translocator (ARNT). mdpi.com This activated heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs), initiating the transcription of a battery of genes. mdpi.com

The downstream signaling cascade triggered by AhR activation is complex and can lead to a wide array of cellular responses. One of the most well-characterized outcomes is the induction of drug-metabolizing enzymes, particularly those of the Cytochrome P450 family, such as CYP1A1 and CYP1B1. nih.gov However, the influence of AhR activation extends far beyond xenobiotic metabolism, impacting processes like cell growth and differentiation, immune responses, and reproductive functions. nih.govnih.gov For instance, studies have shown that activation of the AhR by ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) can lead to altered gene expression related to inflammation and tumorigenesis. nih.gov

The binding affinity of a particular compound to the AhR is a critical determinant of its potency. Halogenated aromatic hydrocarbons like TCDD exhibit a high and persistent affinity for the AhR, which is thought to contribute significantly to their toxicity. osti.gov While polycyclic aromatic hydrocarbons (PAHs) can also bind to and activate the AhR, they generally have a lower affinity and are more readily metabolized, leading to a different toxicological profile. osti.gov The persistent activation of the AhR by compounds like TCDD and its brominated analogs is a key factor in their sustained biological effects. osti.gov

Comparative Structure-Activity Profiling with Polychlorinated Dibenzo-p-dioxins/Dibenzofurans (PCDD/Fs)

A significant body of research has been dedicated to comparing the biological activities of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) with their polychlorinated counterparts (PCDD/Fs). The general consensus is that 2,3,7,8-substituted brominated congeners elicit a similar spectrum of toxic and biological effects as their chlorinated analogs, a principle that underpins the Toxic Equivalency Factor (TEF) concept. nih.gov This concept allows for the assessment of the combined toxicity of complex mixtures of these compounds by expressing the concentration of each congener in terms of an equivalent concentration of the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). researchgate.net

The rationale for this comparative approach is rooted in the shared mechanism of action via the AhR. nih.gov Both classes of compounds, when substituted in the lateral 2,3,7, and 8 positions, adopt a planar or near-planar conformation that is crucial for high-affinity binding to the AhR. nih.gov This structural similarity leads to a comparable cascade of downstream events, including enzyme induction and alterations in cellular signaling pathways. nih.gov

However, while the qualitative effects are similar, there can be quantitative differences in potency between brominated and chlorinated congeners. These differences can be attributed to variations in their electronic properties, lipophilicity, and metabolic stability, which can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, the weaker carbon-bromine bond compared to the carbon-chlorine bond might suggest a more rapid metabolism and elimination of brominated compounds. nih.gov However, experimental data indicate that the persistence of 2,3,7,8-substituted brominated and chlorinated congeners in biota can be comparable. nih.gov Studies in mice have shown that the elimination half-lives of some 2,3,7,8-substituted PBDFs are similar to or even longer than that of TCDD, suggesting that the risk from exposure to these compounds may be underestimated by using the TEFs of their less persistent chlorinated analogs. nih.gov

| Compound | WHO-2005 TEF for Mammals |

|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 1 (interim) |

| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TBDF) | 0.1 (proposed) |

Influence of Bromine Substitution Pattern on Biological Responses (e.g., Lateral 2,3,7,8-Substitution)

The specific placement of bromine atoms on the dibenzofuran molecule is a critical determinant of its biological activity. A key principle that has emerged from extensive structure-activity relationship studies is the importance of lateral 2,3,7,8-substitution for high-potency, dioxin-like toxicity. nih.gov Congeners with bromine atoms in these four lateral positions are able to adopt a planar conformation, which is a prerequisite for effective binding to the Aryl Hydrocarbon Receptor (AhR). nih.gov This planarity allows the molecule to fit into the ligand-binding pocket of the receptor, initiating the cascade of events that leads to the characteristic toxic responses.

In contrast, dibenzofurans that lack this specific 2,3,7,8-substitution pattern generally exhibit significantly lower biological potency. For example, a study on the toxicokinetics of different brominated dibenzofurans in mice demonstrated that a non-2,3,7,8-substituted congener, 2,3,8-tribromodibenzofuran, was poorly retained in the liver and rapidly eliminated compared to its 2,3,7,8-substituted counterparts. nih.gov This highlights the profound influence of the substitution pattern on the compound's biological persistence and, consequently, its potential for toxicity.

| Compound | Substitution Pattern | Relative AhR Binding Affinity | Biological Persistence |

|---|---|---|---|

| 2,3,7,8-Tetrabromodibenzofuran | Lateral (2,3,7,8) | High | High |

| This compound | Non-Lateral | Lower | Lower |

| 2,3,8-Tribromodibenzofuran | Non-Lateral (2,3,7,8) | Low | Low |

Computational Approaches to Structure-Activity Relationship Prediction

Computational methods have become increasingly valuable tools for predicting the structure-activity relationships (SAR) of chemical compounds, including halogenated dibenzofurans. These in silico approaches can provide insights into the molecular properties that govern a compound's interaction with biological targets like the Aryl Hydrocarbon Receptor (AhR), thereby helping to prioritize compounds for further toxicological testing and to understand the mechanisms of action.

One of the primary applications of computational modeling in this area is the prediction of AhR binding affinity. Quantitative Structure-Activity Relationship (QSAR) models are developed by correlating the structural or physicochemical properties of a series of compounds with their experimentally determined biological activities. For halogenated dibenzofurans, these models can incorporate a variety of molecular descriptors, such as electronic properties (e.g., HOMO-LUMO gap, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). By establishing a mathematical relationship between these descriptors and AhR binding, QSAR models can be used to predict the binding affinity of untested or novel congeners, including this compound.

Molecular docking simulations offer a more detailed, three-dimensional perspective on the interaction between a ligand and its receptor. In the context of this compound, docking studies can be used to model its binding pose within the ligand-binding pocket of the AhR. These simulations can help to rationalize the observed SAR by identifying key intermolecular interactions, such as hydrogen bonds and van der Waals contacts, that contribute to the stability of the ligand-receptor complex. For example, docking could help to explain why the 2,3,7,8-substitution pattern is so critical for high-affinity binding by demonstrating how this specific arrangement of halogens optimizes the fit within the receptor's binding site.

While computational methods are powerful tools, it is important to note that they are models of reality and have their limitations. The accuracy of the predictions depends heavily on the quality of the input data and the assumptions of the model. Therefore, computational predictions should ideally be validated with experimental data whenever possible. Nevertheless, in silico approaches provide a rapid and cost-effective means of screening large numbers of compounds and generating hypotheses about their biological activities, making them an indispensable component of modern toxicology and risk assessment.

Advanced Research Directions and Emerging Issues in 2,4,6,7 Tetrabromo Dibenzofuran Studies

Development of Novel and High-Throughput Analytical Methodologies